Cas no 39196-96-8 (3-Nitro-1H-pyrazole-4-carboxylic acid)
3-Nitro-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-1H-pyrazole-4-carboxylic acid
- 3-nitropyrazole-4-carboxylic acid
- SBB019197
- STK695174
- 5-nitro-1H-pyrazole-4-carboxylic acid
- ST4147438
- Z1869801640
-
- MDL: MFCD11983290
- Inchi: 1S/C4H3N3O4/c8-4(9)2-1-5-6-3(2)7(10)11/h1H,(H,5,6)(H,8,9)
- InChI Key: KTIIXGKNWFWDGX-UHFFFAOYSA-N
- SMILES: OC(C1C=NNC=1[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: -0.1
- Topological Polar Surface Area: 112
3-Nitro-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044365-1g |
3-Nitro-1H-pyrazole-4-carboxylic acid |
39196-96-8 | 95% | 1g |
£553.00 | 2022-03-01 | |
| Chemenu | CM317046-1g |
3-Nitro-1H-Pyrazole-4-carboxylic acid |
39196-96-8 | 95% | 1g |
$497 | 2023-02-02 | |
| abcr | AB546722-250 mg |
3-Nitro-1H-pyrazole-4-carboxylic acid; . |
39196-96-8 | 250MG |
€275.40 | 2022-07-28 | ||
| abcr | AB546722-500 mg |
3-Nitro-1H-pyrazole-4-carboxylic acid; . |
39196-96-8 | 500MG |
€436.60 | 2022-07-28 | ||
| abcr | AB546722-1 g |
3-Nitro-1H-pyrazole-4-carboxylic acid; . |
39196-96-8 | 1g |
€701.90 | 2022-07-28 | ||
| Chemenu | CM317046-1g |
3-Nitro-1H-Pyrazole-4-carboxylic acid |
39196-96-8 | 95% | 1g |
$496 | 2021-08-18 | |
| TRC | N497898-10mg |
3-nitro-1H-pyrazole-4-carboxylic acid |
39196-96-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497898-50mg |
3-nitro-1H-pyrazole-4-carboxylic acid |
39196-96-8 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | N497898-100mg |
3-nitro-1H-pyrazole-4-carboxylic acid |
39196-96-8 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-92533-0.05g |
3-nitro-1H-pyrazole-4-carboxylic acid |
39196-96-8 | 95.0% | 0.05g |
$19.0 | 2025-03-21 |
3-Nitro-1H-pyrazole-4-carboxylic acid Suppliers
3-Nitro-1H-pyrazole-4-carboxylic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 3-Nitro-1H-pyrazole-4-carboxylic acid
Research Brief on 3-Nitro-1H-pyrazole-4-carboxylic acid (CAS: 39196-96-8): Recent Advances and Applications
3-Nitro-1H-pyrazole-4-carboxylic acid (CAS: 39196-96-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of enzyme inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 3-Nitro-1H-pyrazole-4-carboxylic acid is its role in the development of novel enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in inflammatory pathways. The researchers utilized a combination of computational modeling and in vitro assays to identify the most promising candidates, with the nitro group playing a critical role in binding affinity. These findings open new avenues for the treatment of chronic inflammatory diseases.
In addition to its kinase inhibitory properties, 3-Nitro-1H-pyrazole-4-carboxylic acid has also been investigated for its antimicrobial potential. A recent report in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of pyrazole-based analogs, including 3-Nitro-1H-pyrazole-4-carboxylic acid, which showed significant activity against drug-resistant bacterial strains. The study emphasized the importance of the nitro and carboxylic acid functional groups in enhancing the compounds' ability to disrupt bacterial cell membranes. This research underscores the compound's potential as a scaffold for developing new antibiotics.
Another area of interest is the use of 3-Nitro-1H-pyrazole-4-carboxylic acid in agrochemical research. A 2024 study published in Pest Management Science explored its derivatives as potential herbicides. The researchers found that certain modifications to the pyrazole ring could improve herbicidal activity while minimizing environmental impact. This highlights the compound's versatility beyond pharmaceutical applications, offering solutions for sustainable agriculture.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-Nitro-1H-pyrazole-4-carboxylic acid derivatives. Recent efforts have focused on improving synthetic routes to enhance yield and purity. For instance, a 2023 paper in Organic Process Research & Development proposed a green chemistry approach using catalytic methods to reduce waste and improve efficiency. Such advancements are critical for translating laboratory findings into commercially viable products.
In conclusion, 3-Nitro-1H-pyrazole-4-carboxylic acid (CAS: 39196-96-8) continues to be a valuable compound in chemical biology and medicinal chemistry, with recent research highlighting its diverse applications. From enzyme inhibitors to antimicrobial agents and agrochemicals, its potential is vast. Future studies should focus on further optimizing its derivatives and exploring new therapeutic targets to fully realize its benefits.
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